molecular formula C11H8ClNO B8748884 5-Chloro-6-phenylpyridin-3-OL CAS No. 1355070-34-6

5-Chloro-6-phenylpyridin-3-OL

Cat. No. B8748884
CAS RN: 1355070-34-6
M. Wt: 205.64 g/mol
InChI Key: IIYUYJGHPSMEMG-UHFFFAOYSA-N
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Description

5-Chloro-6-phenylpyridin-3-OL is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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properties

CAS RN

1355070-34-6

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8ClNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IIYUYJGHPSMEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-chloropyridin-3-ol (Preparation 239, 100 mg, 0.48 mmol), and phenylboronic acid (117 mg, 0.96 mmol) in 1,4-dioxane (5 mL) under nitrogen was added 2M aqueous Na2CO3 solution (1 mL) and palladium tetrakistriphenylphosphine (28 mg, 0.024 mmol). The mixture was stirred at 80° C. for 3.5 hours. The reaction mixture was allowed to cool to room temperature and partitioned between water and EtOAc. The desired product was in the aqueous phase (pH ˜11). The organic phase was washed with 10 wt % aqueous NaOH solution (2×15 mL). The combined aqueous phases were neutralised with 1N aqueous citric acid solution and extracted with EtOAc (4×30 mL). The combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give a crude product. The crude product was purified by silica gel chromatography eluting with 0-30% EtOAc in heptane to give the title compound (67 mg, 68%) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

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